(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol
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Overview
Description
(6-Hydroxymethyl-spiro[33]hept-2-yl)-methanol is a unique organic compound characterized by its spirocyclic structure The spiro[33]heptane core consists of two cyclopropane rings fused at a single carbon atom, creating a rigid and compact framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2,6-dimethanol typically involves multi-step reactions. One common approach is the [2+2] cycloaddition of dichloroketene with olefins, followed by reduction and functional group transformations . Another method involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .
Industrial Production Methods: Industrial production of spiro[3.3]heptane-2,6-dimethanol may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of spiro[3.3]heptane-2,6-dicarboxylic acid can yield spiro[3.3]heptane-2,6-dimethanol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be employed under basic conditions.
Major Products:
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: this compound.
Substitution: Various ethers and esters depending on the nucleophile used.
Scientific Research Applications
(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[3.3]heptane-2,6-dimethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Shares the spirocyclic core but with carboxylic acid groups instead of hydroxymethyl groups.
Spiro[2.3]hexane-derived compounds: Smaller spirocyclic analogs with different chemical properties.
Bicyclo[1.1.1]pentane and cubane derivatives: Other rigid, non-aromatic frameworks used as bioisosteres for benzene rings.
Uniqueness: (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol stands out due to its combination of a rigid spirocyclic core and versatile hydroxymethyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(hydroxymethyl)spiro[3.3]heptan-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-7-1-9(2-7)3-8(4-9)6-11/h7-8,10-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMMXAXVDLYFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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